molecular formula C18H26FN3O2 B3983077 1,1'-(4-fluoro-6-nitro-1,3-phenylene)bis(4-methylpiperidine)

1,1'-(4-fluoro-6-nitro-1,3-phenylene)bis(4-methylpiperidine)

Cat. No. B3983077
M. Wt: 335.4 g/mol
InChI Key: XZIUIWRZGKDEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(4-fluoro-6-nitro-1,3-phenylene)bis(4-methylpiperidine), commonly known as F 114, is a chemical compound that belongs to the class of piperidine derivatives. F 114 is a promising compound in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of F 114 is not fully understood. However, studies have shown that F 114 interacts with various molecular targets in the body, including enzymes, receptors, and ion channels. F 114 is believed to exert its therapeutic effects by modulating the activity of these targets, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
F 114 has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. F 114 has also been found to modulate the activity of various receptors, including NMDA receptors and dopamine receptors. Additionally, F 114 has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

F 114 has several advantages for lab experiments. The compound is stable, easy to synthesize, and can be easily modified to improve its pharmacological properties. F 114 is also relatively non-toxic, which makes it a safe compound for in vitro and in vivo experiments. However, F 114 has some limitations, including its low solubility in water and its limited bioavailability.

Future Directions

For the research on F 114 include exploring its use in the treatment of other diseases, developing F 114 analogs with improved pharmacological properties, and further elucidating its mechanism of action.

Scientific Research Applications

F 114 has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. F 114 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. F 114 has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-13-3-7-20(8-4-13)16-12-17(18(22(23)24)11-15(16)19)21-9-5-14(2)6-10-21/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIUIWRZGKDEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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